5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Methylation: The methylation of the amine group is carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of de-brominated pyrimidine derivatives
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 5-bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-bromopyridine-3-boronic acid
Uniqueness
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
5-Bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, including its pharmacological effects, mechanisms of action, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₄BrN₃·2HCl
- Molecular Weight : 320.06 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors. For instance, it has been noted for its selectivity towards certain serine hydrolases, which are critical in various physiological processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, show promising anticancer properties. In vitro assays have indicated that this compound can inhibit the growth of various cancer cell lines.
Cell Line | IC50 (µM) | Comparison with Control |
---|---|---|
MCF-7 (Breast Cancer) | 9.46 | Better than 5-Fluorouracil (17.02 µM) |
MDA-MB-231 (Breast Cancer) | 11.73 | Comparable to standard treatments |
These results suggest that the compound has a significant impact on cancer cell viability and may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its effectiveness.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 125 |
These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial applications.
Case Studies
- Inhibition of Human MAGL : A study focused on the inhibition of human monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling. The compound exhibited an IC50 value of approximately 2.5 nM, indicating strong inhibitory activity compared to other known inhibitors.
- Caspase Activation in Cancer Cells : In research evaluating apoptosis in cancer cells treated with this compound, significant increases in caspase-9 levels were noted, suggesting that the compound induces programmed cell death through intrinsic pathways.
Safety and Toxicology
Toxicological assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. This profile is favorable for its potential therapeutic applications.
Properties
Molecular Formula |
C10H17BrCl2N4 |
---|---|
Molecular Weight |
344.08 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H15BrN4.2ClH/c1-15(9-3-2-4-12-7-9)10-13-5-8(11)6-14-10;;/h5-6,9,12H,2-4,7H2,1H3;2*1H |
InChI Key |
VLEYVJSNPOKNBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
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